molecular formula C3H2ClF5 B1606769 3-Chloro-1,1,1,2,2-Pentafluoropropane CAS No. 422-02-6

3-Chloro-1,1,1,2,2-Pentafluoropropane

Cat. No. B1606769
CAS RN: 422-02-6
M. Wt: 168.49 g/mol
InChI Key: XTRPJEPJFXGYCI-UHFFFAOYSA-N
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Description

3-Chloro-1,1,1,2,2-Pentafluoropropane, also known as HCFC-235fa, is a colorless liquid. It is a volatile derivative of propane and has served as an HCFC replacement for the CFC, 1,1,2-trichloro-1,2,2-trifluoroethane, which was used as a cleaning agent in the aerospace and electronics industries .


Synthesis Analysis

1,3-Dichloro-1,1,2,2,3-pentafluoropropane is manufactured in the industry by the addition of Dichlorofluoromethane to Tetrafluoroethylene .


Molecular Structure Analysis

The molecular formula of 3-Chloro-1,1,1,2,2-Pentafluoropropane is C3H2ClF5 . The molecular weight is 168.493 .


Chemical Reactions Analysis

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can undergo oxidation with strong oxidizing agents and under extremes of temperature. Strong bases may release toxic gases .


Physical And Chemical Properties Analysis

The boiling point of 3-Chloro-1,1,1,2,2-Pentafluoropropane is 301.3 K . The density is 1.4±0.1 g/cm3 .

Scientific Research Applications

Vapor Phase Processes

3-Chloro-1,1,1,2,2-Pentafluoropropane (3C1PFP) has been studied in vapor phase processes. It is used in the production of hydrofluorocarbons (HFCs), particularly 1,1,1,3,3-pentafluoropropane (HFC-245fa) and related compounds, through fluorination and catalytic reactions (등슈성, 1997).

Activation and Catalysis

3C1PFP and its isomers are activated through C–F bond activations using aluminum chlorofluoride (ACF) as a catalyst. This leads to multiple bond activations like hydrodefluorinations and dehydrofluorinations, demonstrating its potential in chemical synthesis and transformations (Kervarec et al., 2020).

Production Methods

Various production methods for 3C1PFP involve the reaction with hydrogen fluoride and noble metal catalysts, indicating its industrial relevance and the potential for scalable manufacturing processes (Takubo et al., 1998).

Environmental and Recovery Studies

3C1PFP, as part of HCFCs (hydrochlorofluorocarbons), has been studied in the context of environmental hazards and adsorption recovery. It's used as a cleaning solvent and has implications in ozone depletion and global warming, highlighting the need for recovery and recycling technologies (Tsai, 2002).

Chromatography Applications

In chromatography, 3C1PFP-based solvents (HCFC225s) have shown distinct advantages due to their low flammability, low viscosity, and operational friendliness, expanding its utility in analytical chemistry (Isemura et al., 2004).

Spectroscopy and Structure Analysis

The microwave spectrum and structural analysis of 3C1PFP have been a focus of research, providing insight into its molecular structure and properties. This research contributes to a deeper understanding of its physical characteristics (Fuchigami et al., 2001).

Reaction Pathways and Catalytic Studies

Studies on catalytic dehydrofluorination of 3C1PFP have explored different catalysts and reaction pathways. These studies inform the chemical industry about efficient methods to convert 3C1PFP into other useful compounds (Luo et al., 2018).

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-chloro-1,1,1,2,2-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRPJEPJFXGYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073905
Record name 3-Chloro-1,1,1,2,2-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1,1,1,2,2-Pentafluoropropane

CAS RN

422-02-6
Record name 3-Chloro-1,1,1,2,2-pentafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 3-chloro-1,1,1,2,2-Pentafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1,1,1,2,2-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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